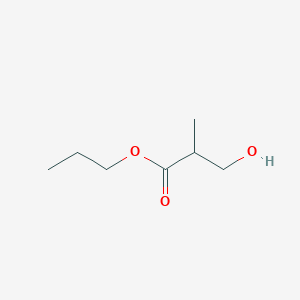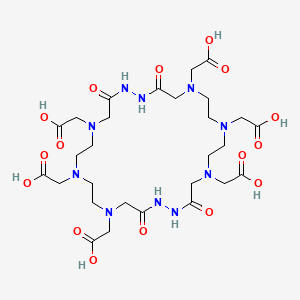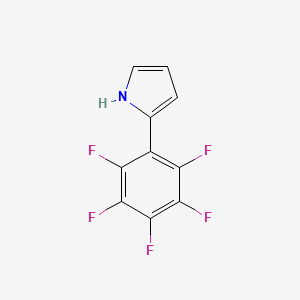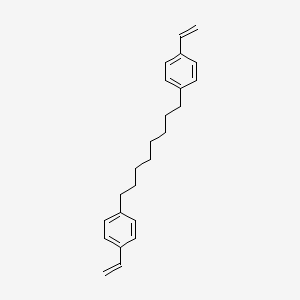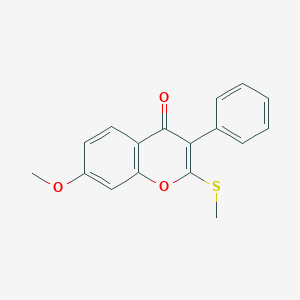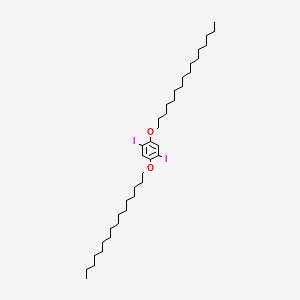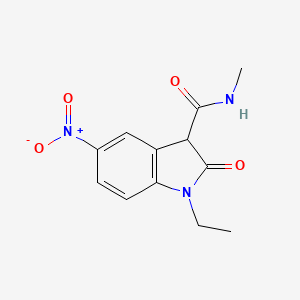![molecular formula C18H18O4Te2 B12556444 2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) CAS No. 185624-48-0](/img/structure/B12556444.png)
2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) is a chemical compound with a unique structure that includes tellurium atoms and dioxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) typically involves the reaction of tellurium-containing precursors with phenylene and dioxolane derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different tellurium-containing species.
Substitution: The dioxolane rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while substitution reactions can produce derivatives with modified dioxolane rings.
Scientific Research Applications
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tellurium-containing compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) involves its interaction with molecular targets through its tellurium atoms and dioxolane rings. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-benzoxazole)
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-thiazole)
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-oxazole)
Uniqueness
What sets 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) apart from similar compounds is its unique combination of tellurium atoms and dioxolane rings. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
185624-48-0 |
|---|---|
Molecular Formula |
C18H18O4Te2 |
Molecular Weight |
553.5 g/mol |
IUPAC Name |
2-[2-[[2-(1,3-dioxolan-2-yl)phenyl]ditellanyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C18H18O4Te2/c1-3-7-15(13(5-1)17-19-9-10-20-17)23-24-16-8-4-2-6-14(16)18-21-11-12-22-18/h1-8,17-18H,9-12H2 |
InChI Key |
LLIKEGSXFJLGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
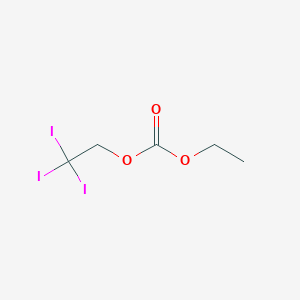
![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
